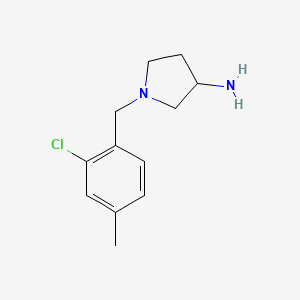
1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine
Descripción general
Descripción
1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine, identified by its CAS number 1692488-18-8, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a chlorinated aromatic substituent, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a pyrrolidine ring substituted with a chloro-methylbenzyl group. The unique arrangement of atoms suggests potential interactions with various biological macromolecules.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with specific receptors and enzymes due to its structural features. Pyrrolidine derivatives are known to exhibit diverse biological activities, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic applications:
Antimicrobial Activity
Studies have shown that pyrrolidine derivatives can exhibit antimicrobial properties. For instance, related compounds have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL . While specific data for this compound is limited, its structural similarity to other active compounds suggests potential efficacy against microbial pathogens.
Anticancer Properties
Pyrrolidine derivatives have also been investigated for their anticancer effects. For example, compounds within this class have shown cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM) cells . Flow cytometry assays indicated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Case Studies
Several studies have explored the biological activity of pyrrolidine derivatives similar to this compound:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Pyrrolidine Derivative A | S. aureus | MIC = 3.12 μg/mL | |
| Pyrrolidine Derivative B | MCF-7 Cells | Induces Apoptosis | |
| Pyrrolidine Derivative C | CEM Cells | Cytotoxicity Assay |
These studies highlight the promising biological activities associated with pyrrolidine derivatives and suggest that this compound may possess similar properties.
Propiedades
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-2-3-10(12(13)6-9)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCYNOCVMMPQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















